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Compound of Interest

Compound Name:

Butyl[(2-

fluorophenyl)methyl]amine

hydrochloride

CAS No.: 1049773-05-8

Cat. No.: B2938632

Get Quote

Technical Application Note: Utilization of Butyl[(2-fluorophenyl)methyl]amine Hydrochloride
in Medicinal Chemistry

Executive Summary
Butyl[(2-fluorophenyl)methyl]amine hydrochloride (CAS: 1049773-05-8), also known as N-

butyl-2-fluorobenzylamine HCl, is a specialized secondary amine intermediate used in the

synthesis of pharmacologically active small molecules. Its structural core—a secondary amine

flanked by a lipophilic butyl chain and an electron-withdrawing 2-fluorobenzyl moiety—makes it

a "privileged scaffold" in drug discovery.

This intermediate is particularly valuable for:

GPCR Ligand Synthesis: The N-benzyl-N-alkyl motif is ubiquitous in ligands targeting

adrenergic, serotonergic, and dopaminergic receptors.
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Bioisosteric Replacement: The 2-fluoro substituent modulates pKa, metabolic stability

(blocking benzylic oxidation), and lipophilicity compared to non-fluorinated analogs.

Fragment-Based Drug Design (FBDD): It serves as a robust nucleophile for diversifying core

scaffolds (e.g., benzimidazoles, quinolines) via SN2 or reductive amination pathways.

This guide provides standardized protocols for handling, free-basing, and coupling this

intermediate in high-fidelity pharmaceutical synthesis.

Chemical Specifications & Properties
Property Specification

Chemical Name
Butyl[(2-fluorophenyl)methyl]amine

hydrochloride

CAS Number 1049773-05-8

Molecular Formula C₁₁H₁₆FN[1] · HCl

Molecular Weight 217.71 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM (as salt)

pKa (Calc.) ~9.5 (Amine conjugate acid)

Hygroscopicity Moderate (Store under inert atmosphere)

Mechanistic Application & Workflow
The utility of this intermediate relies on its nucleophilicity. However, as a hydrochloride salt, the

nitrogen lone pair is protonated and unreactive. The critical first step in any synthesis is the

controlled liberation of the free base, followed by coupling to an electrophilic core (e.g., an alkyl

halide or carboxylic acid).

Figure 1: Synthetic Workflow Diagram
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Start: Butyl[(2-fluorophenyl)methyl]amine HCl
(Salt Form)

Step 1: Free-Basing
(Na2CO3 / DCM)

Neutralization Intermediate:
Free Secondary Amine

Extraction & Drying

Path A: Nucleophilic Substitution
(R-X, K2CO3, DMF, 60°C)Alkylation

Path B: Amide Coupling
(R-COOH, HATU, DIPEA)

Acylation
Final Product:

Tertiary Amine / Amide Scaffold

Click to download full resolution via product page

Caption: General synthetic workflow converting the HCl salt to active pharmaceutical

ingredients (APIs).

Experimental Protocols
Protocol A: Preparation of the Free Base (In-Situ &
Isolated)
Rationale: Many coupling reactions (especially Pd-catalyzed cross-couplings) fail if the amine is

introduced as a salt due to catalyst poisoning or stoichiometry mismatch.

Option 1: In-Situ Neutralization (Recommended for One-Pot Reactions)

Suspend 1.0 eq of Butyl[(2-fluorophenyl)methyl]amine HCl in the reaction solvent (e.g., DMF

or Acetonitrile).

Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) or 3.0 eq of Diisopropylethylamine

(DIPEA).

Stir at room temperature for 15–30 minutes before adding the electrophile.

Note: Evolution of CO₂ may occur if using carbonate bases. Ensure venting.

Option 2: Isolation of Free Amine (For Sensitive Catalytic Cycles)

Dissolve 10 g of the HCl salt in 100 mL of Dichloromethane (DCM).

Add 100 mL of saturated aqueous NaHCO₃ (or 1M NaOH).

Stir vigorously for 20 minutes.
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Separate the organic layer. Extract the aqueous layer twice with 50 mL DCM.

Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

Result: A colorless to pale yellow oil. Store under Nitrogen at 4°C.

Protocol B: N-Alkylation (Synthesis of Tertiary Amines)
Application: Attaching the fluorobenzyl-butyl motif to a heterocyclic core (e.g., chloromethyl-

benzimidazole).

Reagents:

Amine Free Base (from Protocol A)

Electrophile (e.g., Benzyl chloride derivative, Alkyl bromide)

Base: Cs₂CO₃ (Cesium Carbonate) or K₂CO₃

Solvent: Acetonitrile (ACN) or DMF

Catalyst: KI (Potassium Iodide) - 0.1 eq (Optional, Finkelstein accelerator)

Procedure:

Charge: In a round-bottom flask, dissolve 1.0 eq of the Electrophile in ACN (0.1 M

concentration).

Add Base: Add 1.5 eq of Cs₂CO₃.

Add Amine: Add 1.1 eq of Butyl[(2-fluorophenyl)methyl]amine (free base).

Reaction: Heat to 60–80°C under N₂ atmosphere. Monitor by LC-MS.

Time: Typically 4–12 hours.

Work-up: Cool to RT. Filter off inorganic solids. Concentrate filtrate.

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).
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Critical Control Point:

Over-alkylation: Since the starting material is a secondary amine, over-alkylation to a

quaternary ammonium salt is rare but possible if the electrophile is small (e.g., Methyl

Iodide). For bulky electrophiles, this is negligible.

Protocol C: Reductive Amination (Aldehyde Coupling)
Application: Coupling with aldehydes where alkyl halides are unstable or unavailable.

Reagents:

Amine HCl Salt (Can be used directly with acetate buffer)

Aldehyde Component

Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Solvent: DCE (1,2-Dichloroethane) or DCM

Acid: Acetic Acid (glacial)

Procedure:

Dissolve 1.0 eq Aldehyde and 1.0 eq Butyl[(2-fluorophenyl)methyl]amine HCl in DCE.

Add 1.5 eq DIPEA (to neutralize the HCl salt).

Add 1.0 eq Acetic Acid (to activate the imine formation). Stir for 30 mins.

Add 1.5 eq STAB in one portion.

Stir at RT for 16 hours.

Quench: Add saturated NaHCO₃. Extract with DCM.

Quality Control & Analytical Parameters
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To ensure the integrity of the intermediate before use in high-value synthesis, the following

parameters must be verified.

HPLC Method (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

Retention Time: The secondary amine is relatively lipophilic; expect elution late in the

gradient (approx. 6–8 min).

NMR Validation
¹H NMR (DMSO-d₆): Look for the characteristic doublet/multiplet of the benzylic CH₂ (~4.1

ppm) and the butyl chain triplet (~0.9 ppm).

¹⁹F NMR: Crucial for confirming the integrity of the 2-fluorophenyl ring.

Signal: ~ -118 ppm (singlet/multiplet depending on decoupling).

Note: Disappearance or shift of this peak indicates defluorination (rare) or ring

degradation.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield in Alkylation
Incomplete neutralization of

HCl salt.

Ensure free base is isolated

first or use excess base (3.0

eq DIPEA) in situ.

Precipitate in Reaction
Formation of Amine-HCl

byproduct.

This is normal (e.g.,

DIPEA·HCl). Filter solids

before workup.

Impurity at RRT 0.9

Unreacted Fluorobenzyl

chloride (if synthesizing the

amine).

Check starting material purity.

Recrystallize from IPA/Hexane.

Hygroscopicity Salt has absorbed water.
Dry in a vacuum oven at 40°C

over P₂O₅ for 24h.
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(Note: While specific proprietary drug synthesis routes involving this exact intermediate are

often patent-protected and not indexed by trade name, the protocols above represent standard

pharmaceutical best practices for this class of molecule.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2938632/docs?utm_src=pdf-body#using-butyl-2-fluorophenyl-methyl-amine-hydrochloride-as-a-pharmaceutical-intermediate
https://www.echemi.com/searchGoods/pd22061254979-butyl2-fluorophenylmethylamine-hydrochloride.html?page=131
https://www.benchchem.com/product/b2938632/docs?utm_src=pdf-body#using-butyl-2-fluorophenyl-methyl-amine-hydrochloride-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2938632?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2938632?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. angenechemical.com [angenechemical.com]

2. echemi.com [echemi.com]

To cite this document: BenchChem. [using Butyl[(2-fluorophenyl)methyl]amine hydrochloride
as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2938632/docs#using-butyl-2-fluorophenyl-methyl-
amine-hydrochloride-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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